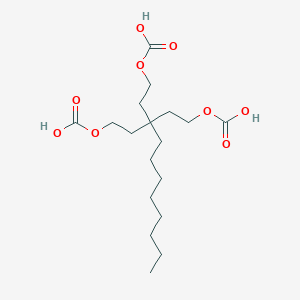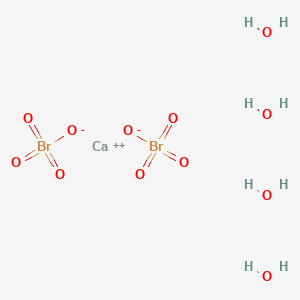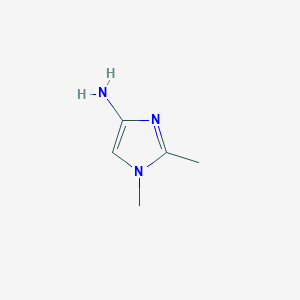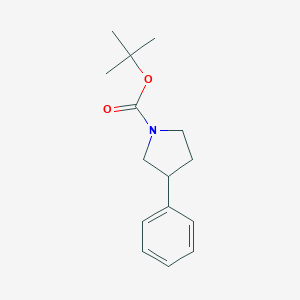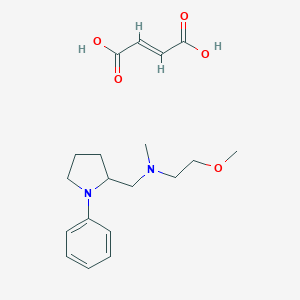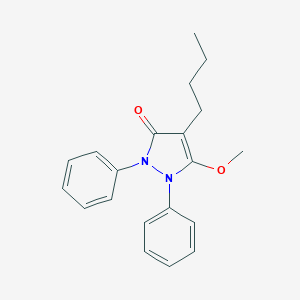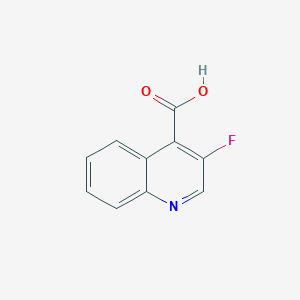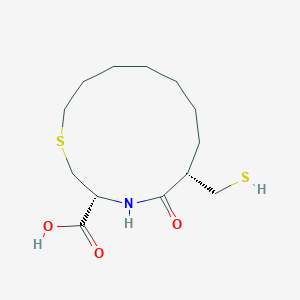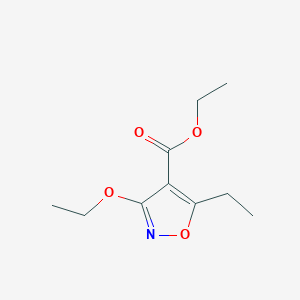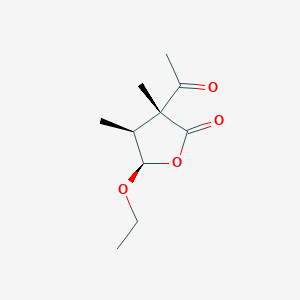
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is a chemical compound that belongs to the family of oxolane. It is a cyclic ester that has various applications in scientific research. The compound is synthesized through a multi-step process and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in lab experiments is its potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity, which makes it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the use of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in scientific research. One possible direction is the development of new compounds that are based on the structure of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one and have potential biological activity. Another direction is the investigation of the compound's mechanism of action, which may provide insight into its anti-inflammatory and anti-cancer activity. Additionally, the compound's potential as a chiral building block for the synthesis of other chiral compounds may be explored.
Métodos De Síntesis
The synthesis of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one involves a multi-step process that starts with the reaction between ethyl acetoacetate and 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium methoxide, acetic anhydride, and hydrochloric acid. The final product is obtained through the process of recrystallization.
Aplicaciones Científicas De Investigación
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has various applications in scientific research. It is used as a starting material for the synthesis of other compounds that have potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity. It has also been used as a chiral building block for the synthesis of other chiral compounds.
Propiedades
Número CAS |
148840-17-9 |
|---|---|
Nombre del producto |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C10H16O4/c1-5-13-8-6(2)10(4,7(3)11)9(12)14-8/h6,8H,5H2,1-4H3/t6-,8-,10-/m1/s1 |
Clave InChI |
ABNYWYXJKSMNKE-GTNGPMTGSA-N |
SMILES isomérico |
CCO[C@H]1[C@H]([C@](C(=O)O1)(C)C(=O)C)C |
SMILES |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
SMILES canónico |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
Sinónimos |
2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



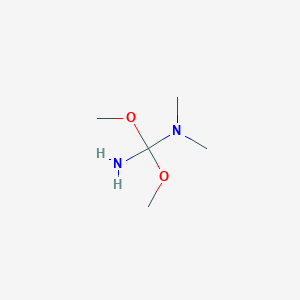
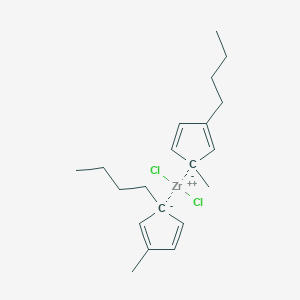
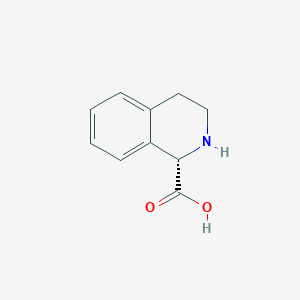
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
